2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic molecule featuring a triazolo-pyridazine core linked to a benzodioxole group via a sulfanyl bridge and an acetamide moiety terminating in a thiazole ring. Its structural complexity arises from the fusion of multiple pharmacophoric elements:
- Benzodioxole: An electron-rich aromatic group that enhances lipophilicity and metabolic stability.
- Thiazole: A five-membered aromatic ring with nitrogen and sulfur atoms, contributing to hydrogen-bonding and π-stacking interactions.
- Sulfanyl-acetamide linker: Provides conformational flexibility and facilitates covalent or non-covalent interactions with enzymes or receptors.
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S2/c24-15(19-16-18-5-6-27-16)8-28-17-21-20-14-4-2-11(22-23(14)17)10-1-3-12-13(7-10)26-9-25-12/h1-7H,8-9H2,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDZSOBJWIIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)NC5=NC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and triazolopyridazine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The thiazol-2-yl group in the target compound may enhance hydrogen-bonding interactions compared to benzothiazole or phenyl groups .
- Benzodioxole vs. ethoxy/phenyl groups : Benzodioxole’s electron-donating properties improve metabolic stability but may reduce aqueous solubility compared to polar substituents .
Sulfanyl Linker : The sulfur atom in the target compound could facilitate redox interactions or act as a hydrogen-bond acceptor, unlike methyl or ethoxy linkers in analogues .
Physicochemical and Bioactivity Comparison
Discussion:
- Lipophilicity : The target compound’s LogP (~2.8) suggests moderate membrane permeability, balancing between the highly lipophilic benzothiazole analogue (LogP 3.2) and the more polar methyl-triazolo-pyridazine (LogP 1.5) .
- Bioactivity : The benzothiazole analogue’s superior cytotoxicity (IC50 12 µM) may arise from its extended aromatic system, enabling stronger intercalation with DNA or kinases. The target compound’s thiazole and sulfanyl groups could broaden its mechanism of action, targeting cysteine proteases or metalloenzymes .
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with a triazolo-pyridazine structure and a thiazole group. The presence of these heterocycles is significant as they often correlate with various biological activities.
Chemical Formula
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzodioxole have shown selective antibacterial effects against Gram-positive bacteria. In vitro studies have demonstrated that certain derivatives exhibit minimal inhibitory concentrations (MIC) against Bacillus subtilis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Staphylococcus aureus | 16 |
| Compound C | Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of triazole derivatives has been documented in various studies. For example, compounds structurally related to triazolo-pyridazines have shown significant antiproliferative activity against cancer cell lines such as breast and colon cancer . The mechanism of action is often linked to the inhibition of specific cellular pathways involved in tumor growth.
Case Study:
A study evaluated the antiproliferative effects of a series of triazolo derivatives against different cancer cell lines. The most potent compound exhibited an IC50 value of 10 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction: The benzodioxole and thiazole components may interact with cellular receptors or enzymes through non-covalent interactions such as hydrogen bonding and π-π stacking.
- Oxidative Stress Induction: Some derivatives induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Toxicity and Safety Profile
While the therapeutic potential is promising, the toxicity profile must be evaluated. Preliminary studies suggest that certain derivatives exhibit low toxicity in mammalian cell lines, but comprehensive toxicological assessments are necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
